molecular formula C10H11ClO B2803637 1-(3-Chlorophenyl)but-3-en-1-ol CAS No. 67472-21-3

1-(3-Chlorophenyl)but-3-en-1-ol

Cat. No.: B2803637
CAS No.: 67472-21-3
M. Wt: 182.65
InChI Key: BQKABKPZDICDKL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65. This compound features a chlorophenyl group attached to a butenol chain, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)but-3-en-1-ol can be achieved through several methods. One common synthetic route involves the regioselective Heck reaction of aryl triflate with but-3-en-1-ol . This reaction typically requires palladium catalysts and specific reaction conditions to ensure high yield and selectivity. Industrial production methods may involve similar catalytic processes but on a larger scale, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)but-3-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic uses, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It serves as a precursor in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(3-Chlorophenyl)but-3-en-1-ol can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)but-3-en-1-ol: This compound has a chlorine atom at the para position instead of the meta position, which can affect its reactivity and properties.

    1-(3-Bromophenyl)but-3-en-1-ol: The bromine atom can influence the compound’s reactivity differently compared to chlorine, potentially altering its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10,12H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKABKPZDICDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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